molecular formula C10H14BrN B15147044 [2-(3-Bromophenyl)propan-2-yl](methyl)amine

[2-(3-Bromophenyl)propan-2-yl](methyl)amine

Cat. No.: B15147044
M. Wt: 228.13 g/mol
InChI Key: DOQSTQIIPAKRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)propan-2-ylamine is an organic compound that belongs to the class of substituted amines It features a bromophenyl group attached to a propan-2-yl chain, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)propan-2-ylamine typically involves the following steps:

    Bromination: The starting material, phenylpropan-2-ylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom to the phenyl ring.

    Reductive Amination: The brominated intermediate is then subjected to reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. This step introduces the methylamine group to the propan-2-yl chain.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(3-Bromophenyl)propan-2-ylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)propan-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

2-(3-Bromophenyl)propan-2-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)propan-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the methylamine group facilitates its interaction with active sites. This dual functionality allows the compound to modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)propan-2-ylamine
  • 2-(3-Chlorophenyl)propan-2-ylamine
  • 2-(3-Fluorophenyl)propan-2-ylamine

Uniqueness

2-(3-Bromophenyl)propan-2-ylamine is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This positioning influences the compound’s electronic properties and reactivity, distinguishing it from its ortho- and para-substituted analogs. Additionally, the combination of the bromophenyl and methylamine groups provides a versatile scaffold for the development of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(3-bromophenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C10H14BrN/c1-10(2,12-3)8-5-4-6-9(11)7-8/h4-7,12H,1-3H3

InChI Key

DOQSTQIIPAKRSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.